![molecular formula C17H21Cl2N3O2 B2718551 (4-Chlorophenyl)(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride CAS No. 1396866-60-6](/img/structure/B2718551.png)
(4-Chlorophenyl)(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-Chlorophenyl)(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride
is a chemical compound that has been studied for its potential applications in various fields . It is a derivative of 4- (3- (3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1 (2H)-one .
Synthesis Analysis
The synthesis of this compound involves the design and creation of 94 derivatives of 4- (3- (3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1 (2H)-one to evaluate their inhibitory activities against BRD4 .Molecular Structure Analysis
The molecular structure of this compound is complex and involves several functional groups. The structure has been studied using various techniques, including X-ray diffraction .Chemical Reactions Analysis
The compound has been evaluated for its inhibitory activities against BRD4 . It has shown significant anti-proliferative activity against both TNBC cell lines and MCF-7 cells .Scientific Research Applications
Molecular Interaction Studies
- A study on a similar compound, SR141716, showed that it is a potent and selective antagonist for the CB1 cannabinoid receptor. This research highlights the compound's potential in studying receptor-ligand interactions and developing pharmacophore models for CB1 receptor ligands (Shim et al., 2002).
Anticancer and Antituberculosis Research
- Research on derivatives of 1-(4-Chlorophenyl) cyclopropyl (piperazin-1-yl) methanone demonstrated significant anticancer and antituberculosis activities, suggesting the potential of these compounds in the development of new therapeutic agents (Mallikarjuna, Padmashali, & Sandeep, 2014).
Potential Therapeutic Agents
- A series of compounds related to 1-piperazinyl methanone showed inhibitory activity against the α-glucosidase enzyme and were evaluated for hemolytic and cytotoxic profiles. This indicates potential applications in treating diabetes and other diseases (Abbasi et al., 2019).
Antimicrobial Activity
- Several studies on derivatives of 1-piperazinyl methanone have shown promising antimicrobial activities. This suggests potential applications in developing new antimicrobial agents (Mhaske et al., 2014), (Bektaş et al., 2007).
HIV Research
- One study identified a compound, 873140, as a potent noncompetitive allosteric antagonist of the CCR5 receptor with potent antiviral effects for HIV-1. This suggests the potential for compounds like 1-piperazinyl methanone in HIV research (Watson et al., 2005).
Anticancer and Antimicrobial Agents Synthesis
- Novel biologically potent compounds were synthesized for potential use as anticancer and antimicrobial agents, showcasing the versatility of 1-piperazinyl methanone derivatives in therapeutic applications (Katariya, Vennapu, & Shah, 2021).
Mechanism of Action
Target of Action
The primary targets of (4-Chlorophenyl)(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride Similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.
Mode of Action
The exact mode of action of (4-Chlorophenyl)(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride It’s known that similar compounds interact with their targets, leading to various biological activities .
Biochemical Pathways
The specific biochemical pathways affected by (4-Chlorophenyl)(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride It’s known that similar compounds can affect a variety of biological activities, suggesting that they may influence multiple biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (4-Chlorophenyl)(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) , which could provide some insight into the pharmacokinetic properties of this compound.
Result of Action
The molecular and cellular effects of (4-Chlorophenyl)(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride Similar compounds have been found to possess various biological activities , which could suggest potential effects of this compound.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of (4-Chlorophenyl)(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride It’s known that similar compounds can be used under mild conditions and are tolerant of various functional groups , suggesting that this compound might also exhibit similar characteristics.
Future Directions
properties
IUPAC Name |
(4-chlorophenyl)-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2.ClH/c1-12-16(13(2)23-19-12)11-20-7-9-21(10-8-20)17(22)14-3-5-15(18)6-4-14;/h3-6H,7-11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTAYNPWXHMLBCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.